

Application Notes and Protocols for Radiochemical Purification of Technetium-98 Samples

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Compound of Interest		
Compound Name:	Technetium-98	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Technetium-98 (Tc-98) is a radioisotope of technetium with a long half-life of 4.2 million years. [1][2] While its counterpart, Technetium-99m, is the cornerstone of diagnostic nuclear medicine, the long-term stability of Tc-98 makes it a valuable tool in research settings for instrument calibration, environmental tracing, and as a potential component in certain radiopharmaceutical precursors where a long-lived isotope is advantageous.

The production of Tc-98, typically through the irradiation of molybdenum targets in a cyclotron or reactor, results in a product that is co-mingled with the bulk target material and other potential radionuclidic impurities. Therefore, a robust purification process is essential to obtain Tc-98 of high radiochemical and radionuclidic purity.

This document provides detailed application notes and protocols for the most common radiochemical purification techniques applicable to **Technetium-98** samples. It is important to note that while the fundamental chemistry is the same, much of the detailed procedural data has been adapted from the well-established and extensively documented purification methods for Technetium-99m, due to a scarcity of literature specifically focused on Tc-98.

1. Production of **Technetium-98** and Initial Sample Composition



Methodological & Application

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Technetium-98 is typically produced by the proton bombardment of a Molybdenum-98 (Mo-98) or Molybdenum-100 (Mo-100) target in a cyclotron. The primary nuclear reactions are

98 98		
Mo(p,n)		
9898		
Tc and		
100100		
Mo(p,3n)		
9898		

Tc. The irradiated target material, usually in the form of metallic molybdenum or molybdenum trioxide, is the starting point for the purification process.

The primary contaminant in the sample is the unreacted molybdenum target material, which can be present in macro quantities. Other potential impurities include other technetium isotopes (e.g., Tc-97, Tc-99m) and activation products from impurities in the target material. The goal of the purification is to efficiently separate the trace amounts of Tc-98 from the bulk molybdenum.

2. Radiochemical Purification Techniques

The purification of technetium from molybdenum targets generally relies on the different chemical properties of molybdate (MoOngcontent-ng-c4139270029=""_nghost-ng-c2020595362="" class="inline ng-star-inserted">

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) and pertechnetate (TcOngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted">

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) ions in aqueous solutions. The most common and effective techniques are solvent extraction, ion exchange chromatography, and precipitation.



Solvent Extraction

Principle:

Solvent extraction is a widely used technique for the separation of technetium from molybdenum. This method leverages the differential solubility of pertechnetate (TcO

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) and molybdate (MoOngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted">

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) ions in a biphasic system consisting of an aqueous solution and an immiscible organic solvent. Methyl Ethyl Ketone (MEK) is a commonly used organic solvent that selectively extracts pertechnetate from an alkaline aqueous solution, leaving the molybdate ions behind in the aqueous phase.[3]

Experimental Protocol:

Target Dissolution: Dissolve the irradiated molybdenum target (e.g., MoOngcontent-ng-c4139270029="" nghost-ng-c2020595362="" class="inline ng-star-inserted">

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) in a suitable aqueous solution. For molybdenum trioxide, a solution of sodium hydroxide (NaOH) can be used to form sodium molybdate.

- Extraction:
 - Transfer the aqueous solution containing the dissolved target to a shielded separation funnel.
 - Add an equal volume of Methyl Ethyl Ketone (MEK).
 - Shake the funnel vigorously for 2-3 minutes to ensure thorough mixing and facilitate the transfer of pertechnetate into the organic phase.



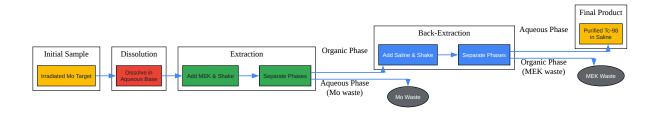
- Allow the two phases to separate. The upper organic phase will contain the Tc-98 as pertechnetate, while the lower aqueous phase will contain the bulk of the molybdenum.
- Phase Separation: Carefully drain the lower aqueous (molybdenum) phase.
- Back-Extraction:
 - To the organic phase remaining in the funnel, add a small volume of sterile, pyrogen-free saline (0.9% NaCl solution).
 - Shake the funnel for 2-3 minutes. The pertechnetate will be back-extracted into the aqueous saline phase.
 - Allow the phases to separate and collect the lower aqueous phase, which now contains the purified Tc-98.
- Final Purification (Optional but Recommended): The resulting Tc-98 solution can be further purified by passing it through a small column containing acidic or neutral alumina to remove any residual molybdenum.[3]
- Solvent Removal: To ensure the final product is free of organic solvent, the saline solution can be gently heated to evaporate any residual MEK.

Quantitative Data (Adapted from Tc-99m Purification):

Parameter	Value	Reference
Recovery Yield	> 95%	[3]
Molybdenum Impurity	< 10 ppb	[3]
Radiochemical Purity	> 99%	Inferred
Processing Time	~ 15-30 minutes	[4]

Workflow Diagram:





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Caption: Workflow for Tc-98 purification by solvent extraction.

Ion Exchange Chromatography

Principle:

This technique utilizes a solid stationary phase (the ion exchange resin) to separate ions based on their affinity to the resin. For technetium purification, an alumina (Alngcontent-ng-c4139270029="" nghost-ng-c2020595362="" class="inline ng-star-inserted">

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) column is most commonly used.[5] In a saline solution, molybdate ions have a strong affinity for the alumina and are retained on the column, while pertechnetate ions have a weaker affinity and can be eluted from the column.

Experimental Protocol:

 Target Dissolution: Dissolve the irradiated molybdenum target in an appropriate solvent to form an aqueous solution of sodium molybdate and sodium pertechnetate.



• Column Preparation:

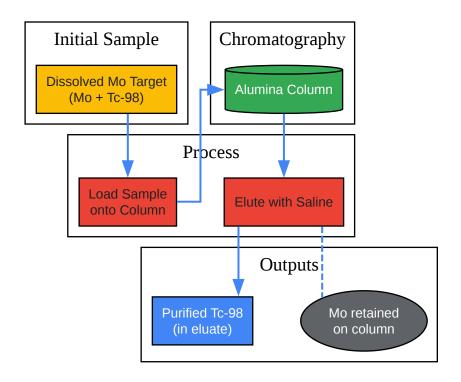
- Prepare a chromatography column with a stationary phase of activated alumina.
- Pre-condition the column by washing it with several column volumes of sterile saline (0.9% NaCl).
- Loading: Load the dissolved target solution onto the top of the alumina column. The molybdate and pertechnetate ions will adsorb to the alumina.
- Washing (Optional): Wash the column with a small volume of saline to remove any weakly bound impurities.
- Elution: Elute the column with sterile saline. The pertechnetate ions will be selectively eluted from the column, while the molybdate ions remain strongly bound to the alumina.
- Collection: Collect the eluate, which contains the purified Tc-98 as sodium pertechnetate in saline.

Quantitative Data (Adapted from Tc-99m Purification):

Parameter	Value	Reference
Elution Efficiency	> 90%	Inferred
Molybdenum Breakthrough	< 0.015%	[2]
Radiochemical Purity	> 99.5%	Inferred
Processing Time	~ 10-20 minutes	Inferred

Workflow Diagram:





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Caption: Workflow for Tc-98 purification by ion exchange.

Precipitation Method

Principle:

Precipitation methods involve the selective precipitation of the bulk molybdenum, leaving the technetium in solution. One such method involves the formation of ammonium molybdenum phosphate (AMP), which precipitates out of the solution, while technetium remains in the supernatant.[4]

Experimental Protocol:

 Target Dissolution: Dissolve the irradiated metallic molybdenum target in a minimal volume of 3.5 M nitric acid (HNOngcontent-ng-c4139270029=""_nghost-ng-c2020595362="" class="inline ng-star-inserted">

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).



Precipitation:

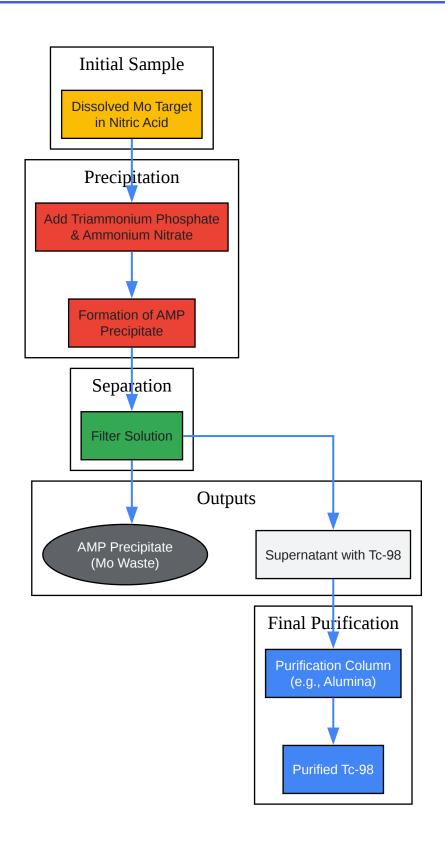
- To the dissolved target solution, add triammonium phosphate and ammonium nitrate.
- This will induce the precipitation of molybdenum as a yellow solid of ammonium molybdenum phosphate (AMP).
- Separation: Filter the solution to separate the solid AMP precipitate from the supernatant liquid which contains the Tc-98.
- Further Purification:
 - The supernatant can be further purified to remove any remaining trace impurities. This can be achieved by passing the solution through a specialized resin column (e.g., AnaLig® Tc-02) or a C18 cartridge followed by an alumina column.[4]
 - The final product is typically eluted in a saline solution.

Quantitative Data (Adapted from Tc-99m Purification):

Parameter	Value	Reference
Molybdenum Removal	> 99%	[4]
Technetium Co-precipitation	Minimal	[4]
Final Molybdenum Conc.	< 300 μg/ml (before final column)	[4]
Processing Time	~ 1-2 hours	Inferred

Workflow Diagram:





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Caption: Workflow for Tc-98 purification by precipitation.



3. Quality Control of Purified Technetium-98

After purification, it is crucial to perform quality control tests to determine the radiochemical purity of the Tc-98 sample.

Thin-Layer Chromatography (TLC):

A common method for assessing radiochemical purity is thin-layer chromatography. [6][7]

Principle: A small spot of the purified Tc-98 solution is placed on a TLC strip (e.g., silica gel).
 The strip is then placed in a developing chamber with a specific solvent. Different chemical forms of technetium will migrate at different rates up the strip, allowing for their separation and quantification.

Procedure:

- Spot a small drop of the Tc-98 solution onto the origin of a TLC strip.
- Place the strip in a chromatography tank containing a suitable mobile phase (e.g., saline or acetone).
- Allow the solvent to migrate up the strip.
- Remove the strip and allow it to dry.
- Scan the strip with a radiation detector to determine the distribution of radioactivity. The
 desired pertechnetate (TcOngcontent-ng-c4139270029="" _nghost-ng-c2020595362=""
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-) will move with the solvent front, while impurities like reduced-hydrolyzed technetium will remain at the origin.
- Calculation: Radiochemical Purity (%) = (Activity at the pertechnetate front / Total activity on the strip) x 100.

Other Techniques:



For more rigorous analysis, especially in a drug development setting, other techniques can be employed:

- High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation of different chemical species.
- Gamma Spectroscopy: Can be used to identify and quantify any radionuclidic impurities by looking for characteristic gamma-ray emissions of other isotopes.

Conclusion

The radiochemical purification of **Technetium-98** from irradiated molybdenum targets can be effectively achieved using well-established techniques such as solvent extraction, ion exchange chromatography, and precipitation. While each method has its advantages, a combination of techniques, such as solvent extraction followed by a final purification step using an alumina column, often yields the best results in terms of purity and recovery. The choice of method will depend on the available resources, the scale of the production, and the required purity of the final product. Rigorous quality control is essential to ensure the suitability of the purified Tc-98 for its intended research or application.

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